REACTION_CXSMILES
|
[C:1]([CH:4]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:25])([C:21]([F:24])([F:23])[F:22])[C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5]1)#[C:2][CH3:3].C(O)(C(F)(F)F)=O.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].C(N(CC)CC)C.[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70](Cl)(=[O:72])=[O:71])=[CH:66][CH:65]=1>C(Cl)Cl>[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70]([N:6]2[CH2:7][CH2:8][N:9]([C:10]3[CH:11]=[CH:12][C:13]([C:16]([OH:25])([C:17]([F:20])([F:18])[F:19])[C:21]([F:22])([F:23])[F:24])=[CH:14][CH:15]=3)[CH:4]([C:1]#[C:2][CH3:3])[CH2:5]2)(=[O:72])=[O:71])=[CH:66][CH:65]=1 |f:3.4|
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Name
|
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
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Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(#CC)C1CN(CCN1C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=N1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting orange cloudy mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
WO 2009/140309) was added in potions over 10 min period
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The brown mixture was stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)S(=O)(=O)N1CC(N(CC1)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |